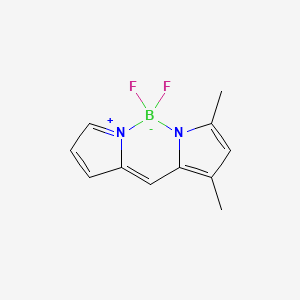

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene

Übersicht

Beschreibung

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. This compound is known for its strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, making it highly valuable in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron complex. The general steps include:

Condensation: Pyrrole derivatives are condensed with boron trifluoride etherate in the presence of a base such as triethylamine.

Purification: The crude product is purified using column chromatography to obtain the desired fluorescent dye.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often modifying the functional groups attached to the core structure.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

Electrophilic Substitution: Reagents like halogens and sulfonyl chlorides are used under controlled conditions to prevent overreaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with altered fluorescence properties, useful in various applications .

Wissenschaftliche Forschungsanwendungen

Fluorescent Imaging

BODIPY compounds are widely used as fluorescent dyes due to their high quantum yield and photostability. They are utilized in various imaging techniques, including:

- Cell Imaging : BODIPY dyes can label cellular components for fluorescence microscopy. Their stability allows for prolonged imaging sessions without significant photobleaching.

- In Vivo Imaging : BODIPY derivatives are employed in animal models for real-time imaging of biological processes, such as tumor growth and drug delivery mechanisms.

Case Study : A study published in The Journal of Physical Chemistry highlighted the use of BODIPY in imaging cancer cells, demonstrating its effectiveness in distinguishing between healthy and malignant tissues based on fluorescence intensity variations .

Biological Sensing

BODIPY compounds serve as excellent sensors due to their ability to respond to environmental changes, such as pH or ion concentrations:

- pH Sensors : The fluorescence properties of BODIPY can be tuned to indicate pH changes, making them useful in biological assays.

- Metal Ion Detection : Certain BODIPY derivatives selectively bind to metal ions (e.g., Cu²⁺), leading to a measurable change in fluorescence, which can be quantified for environmental monitoring or clinical diagnostics.

Data Table: Metal Ion Detection Sensitivity

| Metal Ion | Detection Limit (µM) | Response Type |

|---|---|---|

| Cu²⁺ | 0.5 | Fluorescence Increase |

| Zn²⁺ | 1.0 | Fluorescence Quenching |

Material Science

BODIPY compounds are also utilized in material science for developing advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Due to their excellent light-emitting properties, BODIPYs are incorporated into OLEDs, enhancing efficiency and color purity.

- Solar Cells : BODIPY derivatives have been investigated as light-harvesting materials in organic photovoltaics, contributing to improved energy conversion efficiencies.

Case Study : Research has shown that incorporating BODIPY into polymer matrices enhances the performance of solar cells by increasing light absorption .

Wirkmechanismus

The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. This fluorescence is influenced by the molecular environment, making it a valuable tool for sensing and imaging applications. The molecular targets and pathways involved include interactions with cellular components and biomolecules, which can alter the fluorescence characteristics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid

- 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-hexadecanoic acid

- 4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene

Uniqueness

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene is unique due to its specific absorption and emission properties, which are highly tunable. This makes it particularly useful in applications requiring precise control of fluorescence characteristics. Its stability and compatibility with various environments further enhance its versatility compared to other similar compounds .

Biologische Aktivität

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene, commonly referred to as a BODIPY dye, has garnered significant interest in biological and photophysical studies due to its unique properties. This article delves into its biological activity, including its interactions with biological systems, potential applications in biomedical research, and relevant case studies.

Chemical Identifiers:

- CAS Number: 154793-49-4

- Molecular Formula: C11H11BF2N2

- Molecular Weight: 220.03 g/mol

- Melting Point: 138 °C

- Maximum Absorption Wavelength: 497 nm (in CHCl2) .

Biological Activity Overview

BODIPY dyes are known for their excellent biocompatibility and tunable photophysical properties. They exhibit high molar absorption coefficients and fluorescence quantum yields, making them suitable for various biological applications such as fluorescence imaging and tracking cellular processes.

Hemocompatibility

Research indicates that BODIPY derivatives, including this compound, demonstrate high hemocompatibility. A study reported that at a concentration of 20 µM, these compounds did not induce hemolysis in mammalian erythrocytes over a five-hour incubation period. This suggests that they can be safely used in blood-related applications without causing significant damage to red blood cells .

Cellular Imaging and Tracking

BODIPY dyes have been successfully employed as fluorescent probes in cellular imaging. Their ability to penetrate cell membranes allows for effective visualization of cellular components. For instance, the introduction of specific functional groups can enhance their membranotropic properties, enabling better imaging of lipid droplets in cancer cells such as HeLa cells .

Case Studies

- Fluorescence Imaging in Cancer Research

- Assessment of Photostability

Comparative Analysis of BODIPY Dyes

| Property | 4,4-Difluoro-1,3-dimethyl-BODIPY | Other BODIPY Variants |

|---|---|---|

| Maximum Absorption Wavelength (nm) | 497 | Varies (typically 500-700) |

| Fluorescence Quantum Yield | High (specific values vary) | Generally high |

| Hemolytic Activity | Low | Varies |

| Membranotropic Properties | Enhanced with functionalization | Varies |

Eigenschaften

IUPAC Name |

2,2-difluoro-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BF2N2/c1-8-6-9(2)16-11(8)7-10-4-3-5-15(10)12(16,13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHALWZKFOHBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65595-30-4, 154793-49-4 | |

| Record name | 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-3-indacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.